2-[{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an oxazole ring and two methoxy groups. It’s important to note that the exact properties and characteristics of this compound may vary depending on its specific conformation and the presence of any chiral centers .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the oxazole ring and multiple functional groups. Unfortunately, without more specific information or a detailed structural analysis, it’s difficult to provide a comprehensive analysis of the molecular structure .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its potential biological effects. Without specific safety data or studies, it’s difficult to provide a detailed analysis of the potential safety hazards associated with this compound .
Future Directions
The future research directions for this compound could potentially include a detailed investigation of its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity. Such research could provide valuable information about the compound and its potential applications .
Properties
IUPAC Name |
2-[[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-11-15(21-4)7-6-13(16(11)22-5)17-18-14(12(2)23-17)10-19(3)8-9-20/h6-7,20H,8-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXYVZPDMOHWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C2=NC(=C(O2)C)CN(C)CCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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